

PROTAC ER Degradator-10: A Technical Guide

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Compound of Interest

Compound Name: PROTAC ER Degradator-10

Cat. No.: B15541776

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Abstract

PROTAC ER Degradator-10, also identified as compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ER α). By hijacking the cellular ubiquitin-proteasome system, this heterobifunctional molecule presents a promising therapeutic strategy for ER α -positive breast cancers. This document provides a comprehensive technical overview of **PROTAC ER Degradator-10**, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts and Mechanism of Action

PROTAC ER Degradator-10 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (ER α), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of **PROTAC ER Degradator-10**, the E3 ligase recruited is Cereblon (CRBN).

The mechanism of action involves the formation of a ternary complex between ER α , **PROTAC ER Degradator-10**, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to ER α . The resulting polyubiquitinated ER α is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ER α levels within the cell. This event-driven, catalytic process allows a single molecule of **PROTAC ER Degradator-10** to induce the degradation of multiple ER α proteins.

Chemical Structure

PROTAC ER Degradar-10 is identified by the CAS Number: 2421260-43-5. Its molecular formula is C₄₄H₄₅N₅O₆, with a molecular weight of 739.86 g/mol . The structure can be conceptually divided into three key moieties as illustrated below.


 PROTAC ER Degradar-10 Structure Breakdown

Figure 1. Chemical structure of **PROTAC ER Degradar-10**, highlighting the ER α ligand, the linker, and the Cereblon (CRBN) E3 ligase ligand.

Quantitative Biological Data

The in vitro efficacy of **PROTAC ER Degradar-10** has been characterized by its ability to induce the degradation of ER α in various breast cancer cell lines. The key metrics for evaluating PROTAC efficacy are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Reference
MCF-7	ER-positive Breast Cancer	0.37	>90	[1]
T-47D	ER-positive Breast Cancer	1.1	>90	[1]
CAMA-1	ER-positive Breast Cancer	1.1	>90	[1]

Table 1: In Vitro Degradation Efficacy of **PROTAC ER Degradar-10**

Experimental Protocols

Cell Culture

MCF-7, T-47D, and CAMA-1 breast cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for ER α Degradation

- **Cell Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **PROTAC ER Degradator-10** (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein (e.g., 20-30 μ g) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ER α (e.g., rabbit anti-ER α) and a loading control (e.g., mouse anti- β -actin or GAPDH) overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- **Data Analysis:** Quantify the band intensities using image analysis software. Normalize the ER α band intensity to the loading control to determine the percentage of ER α degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

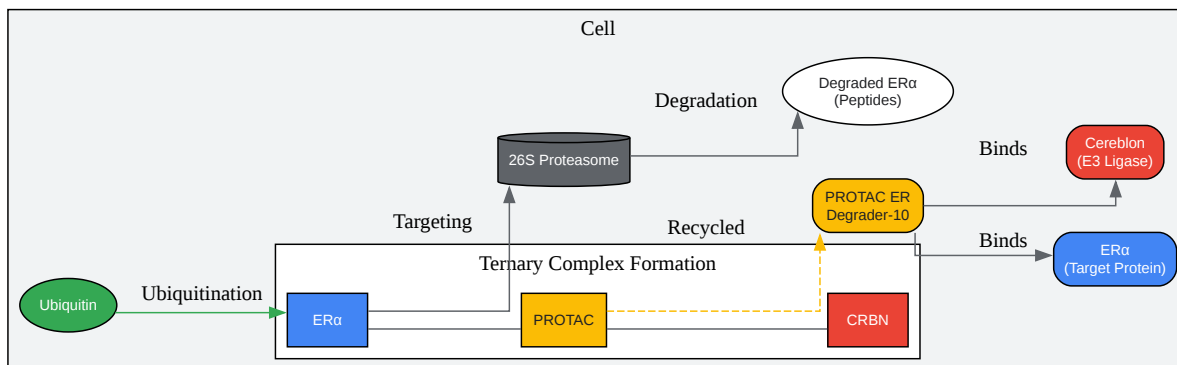
- **Cell Seeding:** Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **PROTAC ER Degradator-10** for 72 hours.

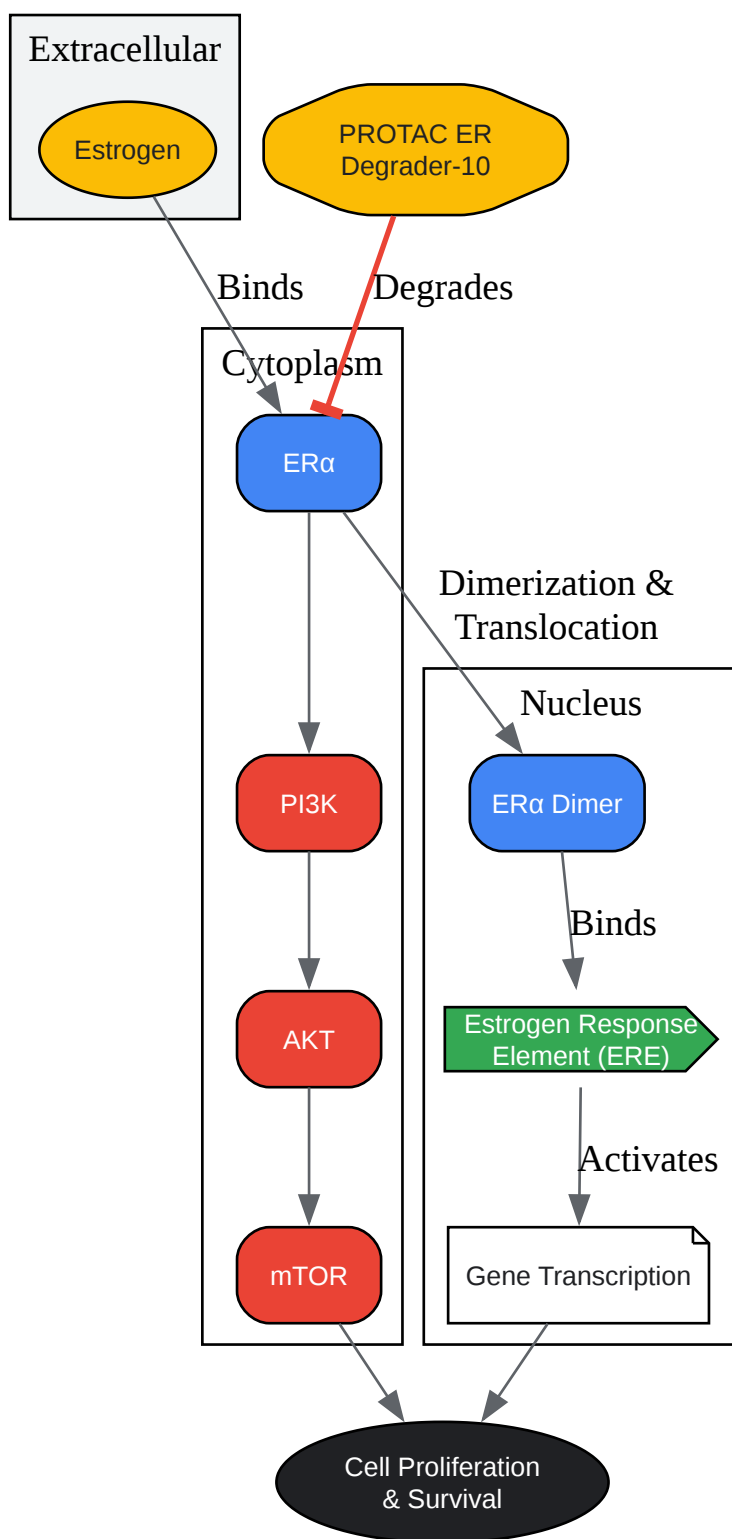
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

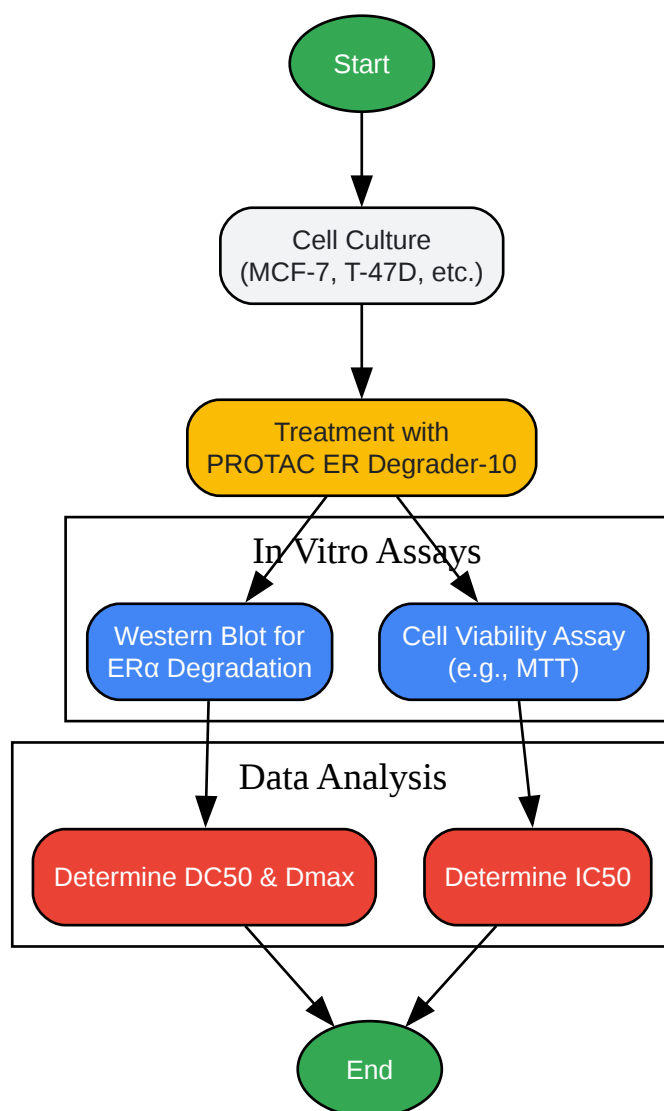
Signaling Pathways and Experimental Workflows

PROTAC ER Degradar-10 Mechanism of Action

The following diagram illustrates the workflow of ER α degradation induced by **PROTAC ER Degradar-10**.







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References

- 1. researchgate.net [researchgate.net]
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